Biochemical Potency: ERK2 IC50 Comparison Across Leading ERK1/2 Inhibitors
ERK-IN-2 demonstrates an ERK2 IC50 of 1.8 nM . This places it in a distinct potency tier when compared to other ERK1/2 inhibitors: it is ~6-fold less potent than ulixertinib (IC50 <0.3 nM) , ~1.7-fold more potent than ravoxertinib (IC50 3.1 nM) [1], and within the same order of magnitude as SCH772984 (ERK2 IC50 1 nM) and temuterkib (ERK2 IC50 5 nM) .
| Evidence Dimension | ERK2 inhibition potency (IC50, biochemical assay) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | Ulixertinib: <0.3 nM; Ravoxertinib: 3.1 nM; SCH772984: 1 nM; Temuterkib: 5 nM |
| Quantified Difference | 6.0x less potent than ulixertinib; 1.7x more potent than ravoxertinib; 0.6x less potent than SCH772984; 2.8x more potent than temuterkib |
| Conditions | Biochemical enzyme assay (vendor-reported IC50 values) |
Why This Matters
Researchers requiring intermediate ERK2 potency with a well-documented cellular and PK profile may find ERK-IN-2 a suitable alternative to ultra-potent or less potent ERK inhibitors.
- [1] MedChemExpress. Ravoxertinib (GDC-0994) product datasheet. View Source
